O,O-diethyl methylphosphoramidothioate
Description
Contextualization within Organophosphorus Chemistry and Related Compound Classes
Organophosphorus chemistry is a vast and diverse field, encompassing a wide array of compounds with significant applications in agriculture, medicine, and industry. nih.gov O,O-diethyl methylphosphoramidothioate belongs to the subclass of phosphoramidothioates, which are structurally related to other important classes such as phosphates, phosphonates, and phosphorothioates. The defining feature of phosphoramidothioates is the presence of a direct phosphorus-nitrogen bond.
The inclusion of a sulfur atom in place of an oxygen atom, creating a thiophosphate moiety, significantly influences the compound's reactivity and biological activity compared to its phosphate (B84403) analogue. This thiono-thiolo isomerization is a well-known phenomenon in organophosphorus chemistry. researchgate.net The presence of ethoxy and methylamino groups further modifies the steric and electronic properties of the molecule, impacting its potential as a ligand, reactant, or biologically active agent.
Historical Trajectories and Early Research on this compound
The history of organophosphorus compounds dates back to the 19th century, with significant advancements in synthesis and understanding of their properties occurring throughout the 20th century. nih.gov Early research in this field was often driven by the discovery of their potent biological effects. While specific historical records detailing the first synthesis and early investigations of this compound are not extensively documented in readily available literature, the foundational methods for creating P-N and P-S bonds were established through the broader exploration of organophosphorus chemistry.
The synthesis of related phosphoramidothioates has been achieved through various methods, including the reaction of dialkyl phosphorochloridothioates with amines. researchgate.net It is plausible that early research into this compound would have emerged from systematic studies exploring the structure-activity relationships of analogous compounds.
Fundamental Research Questions and Current Significance of this compound Studies
While extensive research specifically targeting this compound is limited, the broader class of phosphoramidothioates continues to be an area of active investigation. The fundamental research questions surrounding these compounds often revolve around their potential applications as:
Precursors in Organic Synthesis: Their unique reactivity makes them valuable intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical or agricultural applications. researchgate.net
Ligands in Coordination Chemistry: The presence of multiple heteroatoms (N, O, S) provides potential coordination sites for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or material properties.
Probes for Mechanistic Studies: The reactivity of the P-N bond and the thione-thiol isomerization can be studied to understand fundamental reaction mechanisms in organophosphorus chemistry.
The current significance of studying compounds like this compound lies in the ongoing need for new molecules with tailored properties. As our understanding of the relationship between chemical structure and function deepens, even seemingly simple molecules can find new and important applications in various scientific and technological fields.
Data Tables
Physicochemical Properties of a Related Compound: O,O-diethyl methylphosphonothioate
| Property | Value | Reference |
| Molecular Formula | CH3P(S)(OC2H5)2 | sigmaaldrich.com |
| Molecular Weight | 168.19 g/mol | sigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Refractive Index | n20/D 1.464 | sigmaaldrich.com |
| Boiling Point | 76-79 °C/13 mmHg | sigmaaldrich.com |
| Density | 1.055 g/mL at 25 °C | sigmaaldrich.com |
Interactive Data Table: Physicochemical Properties of O,O-diethyl methylphosphonothioate
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H14NO2PS |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-diethoxyphosphinothioylmethanamine |
InChI |
InChI=1S/C5H14NO2PS/c1-4-7-9(10,6-3)8-5-2/h4-5H2,1-3H3,(H,6,10) |
InChI Key |
MIOHQNURTOWTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NC)OCC |
Origin of Product |
United States |
Synthetic Pathways and Advanced Chemical Modification of O,o Diethyl Methylphosphoramidothioate
Comprehensive Synthetic Strategies for O,O-diethyl methylphosphoramidothioate
The synthesis of this compound is typically achieved through a multi-step process that begins with common phosphorus compounds and culminates in the formation of the target molecule. The general approach involves the creation of a key intermediate, O,O-diethyl phosphorochloridothioate, which is subsequently reacted with methylamine (B109427) to yield the final product.
Precursor Selection and Reaction Stoichiometry
The primary precursors for the synthesis of this compound are thiophosphoryl chloride (PSCl₃), ethanol (B145695) (C₂H₅OH), and methylamine (CH₃NH₂). The synthesis of the crucial intermediate, O,O-diethyl phosphorochloridothioate, can be approached in a couple of ways. One common method involves the reaction of phosphorus pentasulfide (P₂S₅) with ethanol to produce O,O-diethyl dithiophosphoric acid, which is then chlorinated. google.com An alternative and more direct route starts with thiophosphoryl chloride.
A plausible and widely recognized pathway, analogous to the synthesis of similar dialkyl phosphoramidothioates, involves the following steps google.comgoogle.com:
Formation of O-ethyl phosphorodichloridothioate: Thiophosphoryl chloride is reacted with one equivalent of ethanol. This is a nucleophilic substitution where the ethanol oxygen attacks the phosphorus atom, displacing a chloride ion.
PSCl₃ + C₂H₅OH → C₂H₅OP(S)Cl₂ + HCl
Formation of O,O-diethyl phosphorochloridothioate: The resulting O-ethyl phosphorodichloridothioate is then reacted with a second equivalent of ethanol, typically in the presence of a base to neutralize the liberated HCl.
C₂H₅OP(S)Cl₂ + C₂H₅OH → (C₂H₅O)₂P(S)Cl + HCl
Formation of this compound: The final step is the reaction of O,O-diethyl phosphorochloridothioate with methylamine. In this nucleophilic substitution, the nitrogen atom of methylamine attacks the electrophilic phosphorus atom, displacing the final chloride ion. Stoichiometrically, two equivalents of methylamine are often used, with the second equivalent acting as a base to sequester the generated HCl.
(C₂H₅O)₂P(S)Cl + 2 CH₃NH₂ → (C₂H₅O)₂P(S)NHCH₃ + CH₃NH₃Cl
The stoichiometry of these reactions is critical for maximizing the yield of the desired product and minimizing the formation of byproducts.
Mechanistic Analysis of Phosphorylation and Thioate Formation
The formation of the P-N bond in the final step of the synthesis of this compound proceeds through a nucleophilic substitution mechanism, likely an Sₙ2-type reaction at the phosphorus center. The phosphorus atom in O,O-diethyl phosphorochloridothioate is electrophilic due to the electron-withdrawing nature of the oxygen, sulfur, and chlorine atoms attached to it.
The nitrogen atom of methylamine, with its lone pair of electrons, acts as the nucleophile. The reaction can be depicted as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic phosphorus atom of O,O-diethyl phosphorochloridothioate. This forms a transient pentacoordinate intermediate.
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the intermediate, resulting in the formation of the P-N bond and the protonated amine.
The presence of a second equivalent of methylamine or another base is crucial to deprotonate the resulting ammonium (B1175870) species, driving the reaction to completion.
The thioate group (P=S) is generally stable throughout this reaction sequence. The initial formation of the thiophosphoryl backbone from precursors like thiophosphoryl chloride establishes the thiono form of the compound, which is maintained in the subsequent substitution reactions.
Reaction Conditions and Yield Optimization Methodologies for this compound Synthesis
The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are typically controlled include temperature, solvent, and the presence of catalysts or acid scavengers.
For the reaction of O,O-diethyl phosphorochloridothioate with methylamine, an inert solvent such as dichloromethane, diethyl ether, or toluene (B28343) is commonly employed. google.comnih.gov The reaction is often carried out at low temperatures, typically between 0°C and room temperature, to control the exothermicity of the reaction and minimize side reactions.
The use of a suitable base or an excess of the amine nucleophile is a standard practice to neutralize the hydrochloric acid produced during the reaction, which can otherwise protonate the amine reactant, rendering it non-nucleophilic. Triethylamine is a common alternative base used for this purpose.
Yields for such reactions can vary depending on the specific conditions and the purity of the starting materials. With careful optimization, yields for the final amination step are generally reported to be moderate to good.
| Reaction Step | Reactants | Solvent | Temperature | Key Considerations |
|---|---|---|---|---|
| Formation of (C₂H₅O)₂P(S)Cl | PSCl₃, C₂H₅OH | Inert solvent (e.g., toluene) | 0-25°C | Stepwise addition of ethanol; presence of a base for the second step. |
| Formation of (C₂H₅O)₂P(S)NHCH₃ | (C₂H₅O)₂P(S)Cl, CH₃NH₂ | Dichloromethane or Diethyl Ether | 0-25°C | Use of excess methylamine or a tertiary amine base to neutralize HCl. |
Derivatization and Analog Synthesis of Phosphoramidothioates
The core structure of this compound can be systematically modified to generate a library of analogues with varied properties. These modifications typically focus on the alkyl ester moieties and the substituent on the amido nitrogen.
Modification of Alkyl Ester Moieties (e.g., O,O-diethyl to O,O-dimethyl)
The identity of the alkyl ester groups can be altered by using different alcohols in the initial stages of the synthesis. For instance, to synthesize the O,O-dimethyl analogue, methanol (B129727) would be used in place of ethanol.
The general synthetic scheme would be analogous to that for the diethyl compound, starting with the reaction of thiophosphoryl chloride with methanol to form O,O-dimethyl phosphorochloridothioate. This intermediate is then reacted with methylamine to yield O,O-dimethyl methylphosphoramidothioate. google.comgoogle.com
(CH₃O)₂P(S)Cl + 2 CH₃NH₂ → (CH₃O)₂P(S)NHCH₃ + CH₃NH₃Cl
This approach allows for the synthesis of a wide range of O,O-dialkyl phosphoramidothioates by simply varying the alcohol used in the initial esterification steps.
Substituent Variation on the Amido Nitrogen (e.g., methyl to ethyl)
The substituent on the amido nitrogen is determined by the choice of the primary or secondary amine used in the final step of the synthesis. To replace the methyl group with an ethyl group, for example, ethylamine (B1201723) would be used instead of methylamine.
(C₂H₅O)₂P(S)Cl + 2 CH₃CH₂NH₂ → (C₂H₅O)₂P(S)NHCH₂CH₃ + CH₃CH₂NH₃Cl
This flexibility allows for the introduction of a wide array of substituents on the nitrogen atom, including larger alkyl groups, aryl groups, and cyclic structures, by selecting the appropriate amine reactant. The reactivity of the amine will influence the required reaction conditions, with less nucleophilic amines potentially requiring more forcing conditions.
| Target Analog | Key Reagents | General Reaction |
|---|---|---|
| O,O-diethyl ethylphosphoramidothioate | (C₂H₅O)₂P(S)Cl, C₂H₅NH₂ | Nucleophilic substitution |
| O,O-diethyl propylphosphoramidothioate | (C₂H₅O)₂P(S)Cl, C₃H₇NH₂ | Nucleophilic substitution |
| O,O-diethyl phenylphosphoramidothioate | (C₂H₅O)₂P(S)Cl, C₆H₅NH₂ | Nucleophilic substitution |
Stereoselective Synthesis of this compound Enantiomers
The synthesis of enantiomerically pure this compound has been approached through various stereoselective strategies. A prominent and well-established method involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. This approach relies on the temporary incorporation of a chiral molecule to induce diastereoselectivity in the formation of the phosphorus stereocenter. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.
One of the most effective chiral auxiliaries for this purpose is (-)-ephedrine. The synthesis commences with the reaction of (-)-ephedrine with thiophosphoryl chloride (PSCl₃) to form a diastereomeric mixture of 2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfides. These diastereomers can be separated by chromatography. The pure diastereomer is then subjected to a nucleophilic substitution reaction with an amine, in this case, methylamine, to yield the corresponding 2-(methylamino)-1,3,2-oxazaphospholidine 2-sulfide.
The crucial step in forming the target O,O-diethyl phosphoramidothioate involves the sequential alcoholysis of the P-N bond within the oxazaphospholidine ring. Treatment of the 2-(methylamino) derivative with an acidic solution of ethanol leads to the ring opening and the formation of a phosphorothioic acid intermediate. Subsequent reaction with a second alcohol, followed by the removal of the chiral auxiliary, yields the final product. The stereochemistry at the phosphorus center is controlled throughout this sequence, allowing for the preparation of either enantiomer of this compound, depending on the starting diastereomer of the oxazaphospholidine sulfide (B99878) and the reaction conditions.
A seminal study by Hall and Inch in 1979 detailed a robust methodology for the preparation of chiral OS-dialkyl phosphoramidothioates using (-)-ephedrine as a chiral auxiliary. rsc.org Their work established that the sequential treatment of the ephedrine-derived 2-amino-1,3,2-oxazaphospholidine-2-thiones with acidic alcohol, followed by base and an alkylating agent, leads to the formation of enantiomerically pure OS-dialkyl phosphoramidothioates. rsc.org This foundational work provides a clear and adaptable pathway for the synthesis of chiral O,O-dialkyl phosphoramidothioates like this compound.
The table below summarizes representative data for the synthesis of chiral phosphoramidothioates using an ephedrine-derived chiral auxiliary, illustrating the high degree of stereocontrol achievable with this method.
| Entry | Starting Material | Reagents | Product | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |
| 1 | (-)-Ephedrine | 1. PSCl₃2. Methylamine3. Ethanolic HCl4. NaOH, EtI | (R)-O,S-Diethyl methylphosphoramidothioate | >95% ee | Not specified | rsc.org |
| 2 | (-)-Ephedrine | 1. PSCl₃2. Methylamine3. Methanolic HCl4. NaOH, EtI | (R)-O-Ethyl S-methyl methylphosphoramidothioate | >95% ee | Not specified | rsc.org |
While the use of chiral auxiliaries like ephedrine (B3423809) is a powerful and established method, more recent developments in asymmetric catalysis, such as the use of chiral phosphoric acids and enzymatic resolutions, offer alternative and potentially more efficient routes to chiral organophosphorus compounds. However, specific applications of these modern techniques to the synthesis of this compound are not yet extensively documented in the literature.
Molecular Interactions and Biochemical Mechanisms of O,o Diethyl Methylphosphoramidothioate
Enzyme Inhibition Kinetics and Characterization (In Vitro and Non-Human Systems)
The primary mechanism of action for many organophosphorus compounds is the inhibition of enzymes critical to nerve function. The following subsections detail the kinetic and mechanistic aspects of these interactions.
O,O-diethyl methylphosphoramidothioate is an inhibitor of cholinesterases, a family of enzymes essential for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors. The two main types of cholinesterases are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The inhibition of cholinesterases by organophosphorus compounds like this compound typically proceeds through a mechanism involving the phosphorylation of a serine residue within the enzyme's active site. This process can be described by the following kinetic scheme:
E + I ⇌ E·I → E-P + L
In a study investigating the in vivo effects of a related compound, O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate, on rat acetylcholinesterase, it was observed that the inhibition in different parts of the medulla oblongata proceeded at varying rates. nih.gov This suggests that the penetration of the inhibitor through the blood-brain barrier is not uniform. nih.gov
The substrate specificity of cholinesterases plays a role in their interaction with inhibitors. AChE is highly specific for acetylcholine, while BChE can hydrolyze a broader range of choline (B1196258) esters. mdpi.com The active site of AChE is characterized by a narrow gorge, while BChE possesses a larger active site, which can influence the binding and inhibitory potency of different organophosphorus compounds. nih.gov
Table 1: General Kinetic Parameters for Cholinesterase Inhibition by Organophosphates
| Parameter | Description | Typical Range for Potent Inhibitors |
| Kd | Dissociation constant of the initial reversible complex | µM to mM |
| kp | First-order rate constant for phosphorylation | min-1 to s-1 |
| ki | Second-order rate constant for inhibition (kp/Kd) | 104 to 108 M-1min-1 |
| IC50 | Concentration of inhibitor causing 50% inhibition | nM to µM |
Beyond cholinesterases, this compound can interact with other enzyme systems, notably carboxylesterases and phosphotriesterases.
Carboxylesterases (CES) are a superfamily of serine hydrolases involved in the metabolism of a wide range of xenobiotics, including drugs with ester moieties. nih.gov These enzymes can hydrolyze organophosphorus compounds, representing a detoxification pathway. However, organophosphates can also act as inhibitors of carboxylesterases. The inhibition of CES by organophosphates can have significant toxicological consequences, as it may potentiate the toxicity of other xenobiotics that are normally detoxified by these enzymes. The mechanism of inhibition is similar to that of cholinesterases, involving the phosphorylation of the active site serine.
Phosphotriesterases (PTEs) are enzymes that catalyze the hydrolysis of organophosphorus triesters. nih.gov These enzymes represent a primary detoxification route for organophosphate pesticides and nerve agents. nih.gov PTEs are metalloenzymes, typically containing a binuclear metal center (often zinc) in their active site, which activates a water molecule for nucleophilic attack on the phosphorus center of the substrate. nih.gov
Studies on bacterial phosphotriesterase have demonstrated its ability to hydrolyze a broad range of organophosphates. Research on compounds structurally similar to this compound, such as acephate (B21764) (O,S-dimethyl N-acetylphosphoramidothioate) and methamidophos (B33315) (O,S-dimethyl phosphoramidothioate), has shown that phosphotriesterase can catalyze the hydrolysis of the P-S bond. researchgate.net The Vmax values for the hydrolysis of acephate and methamidophos were reported to be 140 and 6 min−1, respectively. researchgate.net This indicates that phosphotriesterases can likely hydrolyze this compound, contributing to its detoxification.
While the primary targets of this compound are cholinesterases, the potential for interaction with other enzyme systems exists. However, based on the available scientific literature, there is limited information regarding other specific molecular targets for this compound. Organophosphorus compounds, in general, are known to interact with other serine hydrolases, but detailed kinetic studies on these interactions for this compound are not extensively documented. Further research is required to fully elucidate the broader spectrum of molecular targets and off-target effects of this compound.
Structural Biology Approaches to Ligand-Protein Interactions
Understanding the three-dimensional structure of enzyme-inhibitor complexes is crucial for elucidating the molecular basis of inhibition and for the rational design of potential antidotes.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution structures of biological macromolecules. While no crystal structures of this compound specifically bound to an enzyme are available in the Protein Data Bank (PDB), numerous structures of cholinesterases in complex with other organophosphate inhibitors have been solved. researchgate.netrcsb.orgrcsb.orgdtic.milmdpi.com
These structures reveal a common binding motif where the organophosphate forms a covalent bond with the catalytic serine residue (Ser203 in human AChE) in the active site. mdpi.com The phosphate (B84403) or phosphonate (B1237965) group is positioned deep within the active site gorge, and the substituents on the phosphorus atom occupy specific sub-pockets. Based on these structures, it can be inferred that the methylphosphoramidothioate moiety of this compound would be covalently attached to the active site serine of a cholinesterase. The two ethyl groups would likely occupy the acyl and choline-binding pockets of the enzyme's active site.
Similarly, structural studies of bacterial phosphotriesterase have provided insights into its active site architecture. nih.govresearchgate.net The active site contains a binuclear metal center that is crucial for catalysis. nih.gov A crystal structure of a phosphotriesterase with the substrate analog diethylphenyl phosphonate has been determined, showing the orientation of the substrate within the active site. researchgate.net
Table 2: Representative PDB Entries of Organophosphate-Inhibited Cholinesterases
| PDB ID | Enzyme | Inhibitor | Resolution (Å) |
| 4PQE | Human Acetylcholinesterase | - (Apo) | 2.90 |
| 6F25 | Human Acetylcholinesterase | C35 (a dual binding site inhibitor) | 3.05 |
| 5HF5 | Human Acetylcholinesterase | Paraoxon | 2.40 |
| 2JGE | Mouse Acetylcholinesterase | Soman | 2.20 |
Note: This table provides examples of existing crystal structures that inform the general binding mode of organophosphates to acetylcholinesterase.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a valuable technique for studying protein conformational dynamics in solution. nih.gov It measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent. nih.gov This exchange rate is sensitive to the local and global protein structure and dynamics.
The binding of a ligand, such as an inhibitor, to an enzyme can induce conformational changes that can be detected by HDX-MS. nih.gov Regions of the protein that become more protected from exchange upon ligand binding are often part of the binding site or are allosterically affected.
While no specific HDX-MS studies on the interaction of this compound with its target enzymes have been reported in the searched literature, this technique could be hypothetically applied to:
Map the binding site of this compound on enzymes like acetylcholinesterase or phosphotriesterase.
Identify allosteric conformational changes that occur in the enzyme upon inhibitor binding.
Compare the conformational dynamics of the apo-enzyme with the inhibitor-bound enzyme to understand the structural basis of inhibition.
Such studies would provide valuable information on the dynamic nature of the enzyme-inhibitor interaction, complementing the static picture provided by X-ray crystallography.
Mutational Analysis of Enzyme Active Sites Affecting this compound Binding
The interaction between this compound and its primary target enzyme, typically acetylcholinesterase (AChE), is highly dependent on the specific amino acid architecture of the enzyme's active site. Alterations in this site through genetic mutations can significantly reduce the binding affinity and inhibitory potency of the compound. While direct mutational analysis studies specifically investigating this compound are not extensively documented in publicly available literature, a wealth of research on related organophosphate compounds provides a clear framework for understanding these interactions.
Mutational analyses in various species, particularly insects, have identified key amino acid substitutions within the AChE active site that confer resistance to organophosphates. These mutations typically function by sterically hindering the organophosphate from accessing the catalytic serine residue or by altering the local electrostatic environment, thereby reducing the rate of phosphorylation.
Research on the fruit fly, Drosophila melanogaster, has revealed several widespread mutations in the Ace gene, which encodes for AChE, that lead to insecticide resistance. nih.gov These mutations, found either singly or in combination, can drastically alter the sensitivity of the enzyme to organophosphate inhibitors. For example, substitutions within the active site gorge, which is a narrow channel leading to the catalytic triad, are common.
Key findings from mutational studies on AChE that are relevant to understanding potential resistance to this compound include:
Location of Mutations: Mutations conferring resistance are often located in residues that line the active site gorge of AChE. nih.gov These positions are critical for guiding the substrate (acetylcholine) or inhibitor to the catalytic serine.
Effect of Combinations: The presence of multiple mutations within the same AChE enzyme often has a synergistic effect, leading to higher levels of resistance across a broader spectrum of organophosphates compared to single mutations. nih.gov
Specificity Shift: Some mutations can cause a significant shift in the enzyme's specificity, decreasing its affinity for organophosphates while attempting to maintain its primary function of hydrolyzing acetylcholine. nih.gov However, these mutations can sometimes come at a fitness cost to the organism, as the catalytic efficiency of the mutated enzyme towards its natural substrate may be compromised.
Table 1: Key AChE Active Site Mutations in Drosophila melanogaster Conferring Organophosphate Resistance
| Mutation | Amino Acid Change | Location/Significance in Active Site | Consequence |
|---|---|---|---|
| I161V | Isoleucine to Valine | Acyl-binding pocket | Alters binding of the inhibitor |
| G265A | Glycine to Alanine | Acyl-binding pocket | Affects inhibitor accommodation |
| F330Y | Phenylalanine to Tyrosine | Acyl-binding pocket | Modifies the shape and properties of the binding site |
Data compiled from studies on organophosphate resistance. nih.gov
These studies underscore that single amino acid substitutions are sufficient to dramatically alter enzyme-inhibitor interactions. nih.gov Therefore, the efficacy of this compound as an enzyme inhibitor is intrinsically linked to the genetic makeup of the target enzyme's active site.
Molecular Mechanism of Action at a Subcellular Level (Non-Human Models)
The primary molecular mechanism of this compound, like other organophosphorus compounds, involves the inhibition of key enzymes, most notably acetylcholinesterase (AChE). nih.gov This interaction occurs at a subcellular level within cholinergic synapses and neuromuscular junctions.
Phosphorylation and Aging Processes of Enzymes
The interaction of this compound with the active site of a serine hydrolase, such as AChE, is a multi-step process that can lead to effectively irreversible inhibition. researchgate.net
Phosphorylation: The process begins with the organophosphate acting as a hemisubstrate for the enzyme. nih.gov The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of a serine residue within the enzyme's catalytic triad. This covalent reaction results in the formation of a phosphorylated enzyme conjugate, releasing a leaving group. researchgate.netnih.gov The enzyme is now inhibited, as the active site serine is blocked and cannot participate in its normal catalytic cycle, such as the hydrolysis of acetylcholine. nih.gov
Aging: Following phosphorylation, the enzyme-inhibitor complex can undergo a secondary process known as "aging." This process involves the dealkylation, or removal of one of the ethyl groups, from the phosphorus moiety attached to the serine residue. nih.gov This dealkylation is a time-dependent reaction that results in a negatively charged, monobasic phosphate adduct. The formation of this negative charge strengthens the bond to the enzyme, often through the formation of a salt bridge with a protonated histidine residue in the active site. nih.gov This "aged" enzyme is considered irreversibly inhibited because the strengthened covalent bond makes it highly resistant to both spontaneous hydrolysis and reactivation by nucleophilic agents. nih.gov This process is accompanied by conformational and stability changes in the enzyme. nih.gov
Allosteric Modulation and Conformational Changes Induced by this compound
Beyond direct inhibition of the active site, molecules can interact with proteins at secondary sites, known as allosteric sites. Binding at these sites can induce conformational changes that modulate the protein's activity. longdom.org An allosteric modulator can either enhance the protein's function (Positive Allosteric Modulator, or PAM) or reduce it (Negative Allosteric Modulator, or NAM). longdom.org
While the primary mechanism of this compound is the direct phosphorylation of the AChE active site, the possibility of allosteric interactions with other proteins cannot be entirely excluded. Organophosphorus compounds have been shown to have complex actions beyond simple AChE inhibition, including interactions with receptors and ion channels. nih.gov
A molecule like this compound could theoretically bind to an allosteric site on a target protein, inducing a conformational change that alters its function. For instance, some studies on related organophosphates suggest actions on presynaptic terminals that decrease the release of acetylcholine vesicles. nih.gov This type of effect implies an interaction with proteins involved in neurotransmitter release, such as ion channels or components of the synaptic vesicle fusion machinery, potentially through an allosteric mechanism rather than direct active-site inhibition.
The binding of an allosteric modulator causes a shift in the protein's conformational equilibrium, stabilizing either an active or an inactive state. longdom.org This is a key distinction from competitive inhibitors that bind directly to the active site. Allosteric modulators offer a more nuanced regulation of protein activity. longdom.org However, specific research identifying and characterizing allosteric sites for this compound on subcellular targets in non-human models is not prominently available.
Advanced Analytical Methodologies for Detection and Quantification of O,o Diethyl Methylphosphoramidothioate
Sample Preparation and Matrix Effects in Environmental and Biological Samples (Non-Human)
Effective sample preparation is a critical first step to ensure the reliability of analytical results. The primary goals are to extract the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering co-extractives.
Liquid-Liquid Extraction (LLE) : LLE is a conventional method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a moderately polar compound like O,O-diethyl methylphosphoramidothioate, solvents such as dichloromethane or a mixture of hexane and acetone could be employed. The efficiency of LLE is dependent on factors like solvent choice, pH of the aqueous phase, and the solvent-to-sample volume ratio. While effective, LLE often requires large volumes of organic solvents and can be labor-intensive.
Solid-Phase Extraction (SPE) : SPE has become a preferred alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. nih.govwebsiteonline.cn The principle involves passing a liquid sample through a solid sorbent that retains the analyte. researchgate.net Interfering substances can be washed away, and the analyte is then eluted with a small volume of a suitable solvent. websiteonline.cn For this compound, reversed-phase sorbents like octadecyl (C18) or octyl (C8) bonded silica are commonly used, exploiting the non-polar interactions between the analyte and the sorbent. websiteonline.cn
The general steps for an SPE protocol are conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com The choice of solvents for each step is crucial for achieving high recovery and a clean extract.
Table 1: Comparison of LLE and SPE Protocols for this compound Extraction
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |
| Typical Solvents/Sorbents | Dichloromethane, Hexane/Acetone | Reversed-phase (C18, C8), Normal-phase (Silica), Ion-exchange |
| Solvent Consumption | High | Low |
| Enrichment Factor | Moderate | High |
| Selectivity | Low to Moderate | High (sorbent-dependent) |
| Automation Potential | Limited | High |
In recent years, a shift towards miniaturized and more environmentally friendly sample preparation methods has been observed, aligning with the principles of green analytical chemistry. explorationpub.commdpi.com Microextraction techniques are characterized by significantly reduced solvent and sample volumes. thermofisher.com
Dispersive Liquid-Liquid Microextraction (DLLME) : This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. thermofisher.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. thermofisher.comnih.gov Subsequent centrifugation separates the organic phase for analysis. DLLME is known for its high enrichment factors and speed. thermofisher.com
Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. mdpi.com The fiber is exposed to the sample, and the analyte partitions into the coating. The analyte is then thermally desorbed directly into the injector of a gas chromatograph. The choice of fiber coating is critical and depends on the analyte's polarity.
Other notable microextraction techniques applicable to this compound include hollow-fiber liquid-phase microextraction (HF-LPME) and stir bar sorptive extraction (SBSE), which offer high pre-concentration factors. mdpi.comscispace.com On-line sample enrichment involves integrating the extraction step directly with the chromatographic system, which can automate the entire analytical process, reduce sample handling, and improve precision.
Matrix interferences are a significant challenge in trace analysis, as co-extracted compounds from the sample matrix can affect the accuracy and precision of quantification. nih.gov In environmental samples like soil or water, humic acids and other organic matter can cause interference. In biological tissues, lipids and proteins are major sources of interference.
Several strategies can be employed to mitigate these effects:
Selective Extraction: Optimizing SPE or LLE conditions (e.g., pH, solvent polarity) can selectively extract the analyte while leaving many interfering compounds behind.
Cleanup Steps: Additional cleanup steps can be incorporated after the initial extraction. For instance, a multi-sorbent SPE approach, sometimes used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can effectively remove a wide range of interferences. explorationpub.com
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for signal suppression or enhancement caused by the matrix.
Derivatization: Chemical derivatization of the analyte can alter its chemical properties, potentially moving its chromatographic peak away from interfering compounds. For example, alkylation of organophosphorus metabolites is a common strategy before GC analysis. nih.gov
Spectrometric Detection and Structural Elucidation Methodologies
Spectrometric techniques are indispensable for the definitive identification and structural characterization of organic compounds. Mass spectrometry, nuclear magnetic resonance spectroscopy, and vibrational spectroscopy each provide unique and complementary information for the analysis of this compound.
Mass Spectrometry (MS/MS, High-Resolution MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of organophosphorus compounds.
Tandem Mass Spectrometry (MS/MS) provides enhanced selectivity and structural information by subjecting a specific parent ion to collision-induced dissociation (CID) to produce characteristic fragment ions. This technique is invaluable for confirming the identity of this compound in complex matrices. The fragmentation pattern provides a molecular fingerprint, allowing for confident identification. For quantification, selected reaction monitoring (SRM) is often employed, where specific parent-to-fragment ion transitions are monitored, significantly improving the signal-to-noise ratio and lowering detection limits.
High-Resolution Mass Spectrometry (HRMS) , such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, typically with errors of less than 5 ppm. youtube.com This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for its identification. For this compound (C5H14NO2PS), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its identity with a high degree of confidence. HRMS can also be used for quantitative analysis, offering excellent sensitivity and a wide dynamic range. lcms.cznih.gov
The following table summarizes key mass spectrometric data for related organophosphorus compounds, which can be extrapolated to predict the behavior of this compound.
| Compound | Molecular Formula | Molecular Weight | Ionization Mode | Key Fragment Ions (m/z) |
| O,O-diethyl phosphorothioate (B77711) | C4H11O3PS | 170.18 | ESI- | 141, 113, 95, 79 |
| O,S-diethyl methylphosphonothioate | C5H13O2PS | 168.19 | EI | 139, 111, 97, 81, 65 |
| Diethyl methylphosphonothioate | C5H13O2PS | 168.19 | EI | 139, 111, 97, 81, 65 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, which contains several NMR-active nuclei (¹H, ¹³C, ³¹P, and ¹⁵N), a suite of NMR experiments can be employed for its complete structural characterization.
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ethyl and methyl groups of this compound will exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
³¹P NMR: Is particularly informative for organophosphorus compounds. nih.gov The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. This makes ³¹P NMR a powerful tool for identifying and differentiating various organophosphorus compounds. nih.gov
The chirality at the phosphorus center in this compound makes stereochemical analysis by NMR particularly relevant. The use of chiral solvating agents or derivatizing agents can lead to the differentiation of enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.
The table below provides typical chemical shift ranges for the key nuclei in organophosphorothioates.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0.5 - 4.5 | Proton environment and connectivity in ethyl and methyl groups. |
| ¹³C | 10 - 70 | Carbon skeleton of the molecule. |
| ³¹P | 50 - 100 | Chemical environment of the phosphorus atom, indicative of the phosphorothioate group. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for qualitative analysis. youtube.comlibretexts.orgvscht.czlibretexts.org For this compound, key functional groups and their expected IR absorption regions are listed in the table below.
Raman Spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. irdg.org While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The P=S bond, for instance, often gives a characteristic Raman band. irdg.org
| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| P=S (Thion) | Stretching | 600 - 850 | 600 - 700 irdg.org |
| P-O-C | Asymmetric Stretching | 1000 - 1050 | Weak |
| C-H (Alkyl) | Stretching | 2850 - 3000 libretexts.orglibretexts.org | 2850 - 3000 |
| N-H | Stretching | 3300 - 3500 | 3300 - 3500 |
| P-N | Stretching | 900 - 950 | Moderate |
Hyphenated Techniques and Integrated Analytical Platforms
Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the analysis of complex samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for the analysis of organic compounds like this compound.
GC-MS and LC-MS Method Development and Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. srce.hrirost.irnih.gov For the analysis of this compound, a GC-MS method would involve optimizing the gas chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate) to achieve good separation from other components in the sample matrix. srce.hrnih.gov The mass spectrometer is then used for detection and identification based on the mass spectrum of the eluting compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile. nih.govnih.govnih.govnih.gov An LC-MS method for this compound would involve selecting an appropriate LC column and mobile phase to achieve chromatographic separation. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds.
Method Development for both GC-MS and LC-MS involves the systematic optimization of various parameters to achieve the desired performance characteristics, such as sensitivity, selectivity, and analysis time. Key parameters to be optimized include:
Sample Preparation: Extraction and cleanup procedures to isolate the analyte from the sample matrix and remove potential interferences.
Chromatographic Conditions: Column chemistry, mobile/carrier gas, temperature/gradient program.
Mass Spectrometric Conditions: Ionization mode, collision energy (for MS/MS), and mass analyzer settings.
Method Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. nih.govqub.ac.ukyoutube.comut.ee According to international guidelines, a typical validation process includes the evaluation of the following parameters: nih.govqub.ac.ukyoutube.comut.ee
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Recovery within 80-120% of the true value. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) < 15-20%. nih.govyoutube.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1; RSD < 20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
The following table provides an example of a validation summary for a hypothetical LC-MS/MS method for this compound in a water matrix.
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Range | 1 - 1000 ng/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 10% |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
Quality Assurance and Quality Control in this compound Analysis
To ensure that the analytical data for this compound are reliable, defensible, and comparable, a robust Quality Assurance (QA) and Quality Control (QC) system is mandatory. QA encompasses all planned and systematic actions to provide confidence that a measurement will satisfy given quality requirements, while QC refers to the operational techniques and activities used to fulfill these requirements. dipalme.org
Regulatory bodies and accreditation standards, such as ISO/IEC 17025, provide a framework for implementing QA/QC in pesticide residue laboratories. demarcheiso17025.com Key components include proper sample management, use of validated methods, regular calibration of instruments, and employment of qualified and trained personnel.
Method Validation:
Before being used for routine analysis, any analytical method for this compound must be thoroughly validated. epa.govepa.gov Method validation demonstrates that the method is suitable for its intended purpose. The essential performance parameters that must be evaluated are outlined in guidance documents such as the EU's SANCO guidelines. demarcheiso17025.comeurl-pesticides.eueurl-pesticides.eu
Interactive Data Table: Key Parameters for Method Validation of Pesticide Residue Analysis
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Trueness (Recovery) | 70-120% | To assess the systematic error or bias of the method. |
| Precision (RSD) | ≤ 20% | To evaluate the random error, expressed as repeatability and reproducibility. |
| Linearity (r²) | > 0.99 | To confirm a proportional relationship between signal and concentration. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Specificity/Selectivity | No significant interfering peaks at the analyte's retention time. | To ensure the method can unequivocally assess the analyte in the presence of other components. |
This table summarizes common performance characteristics and acceptance criteria for the validation of analytical methods for pesticide residues, as recommended by regulatory guidelines.
Use of Certified Reference Materials (CRMs):
Certified Reference Materials are fundamental to QA/QC. CRMs are highly characterized materials with a certified value for the concentration of the analyte of interest. nih.gov They are used for calibrating instruments, verifying the accuracy of methods, and as quality control samples. nih.govaccustandard.com For this compound analysis, using a CRM provides traceability of the measurement results to a recognized standard. tephra.in Companies such as MilliporeSigma and AccuStandard offer a wide range of pesticide CRMs produced under ISO 17034 and ISO/IEC 17025 accreditation. accustandard.comfishersci.com
Ongoing Quality Control:
Routine analysis of this compound must be accompanied by ongoing QC measures. This includes:
Analysis of Blanks: A reagent blank and a matrix blank should be analyzed with each batch of samples to check for contamination. eurl-pesticides.eu
Recovery Checks: Spiking a blank matrix sample with a known concentration of this compound and analyzing it with the batch to monitor method performance and trueness. researchgate.net
Use of Control Charts: Plotting recovery and other QC data over time to monitor the stability and performance of the analytical system.
Proficiency Testing (PT): Regularly participating in proficiency testing schemes is a crucial external quality assessment tool. nih.gov In a PT, the laboratory analyzes a sample with an unknown concentration of the analyte, provided by an external organizer, and the results are compared against a reference value to evaluate the laboratory's performance. nih.gov
By implementing these advanced analytical techniques and rigorous QA/QC protocols, laboratories can produce high-quality, reliable data for the presence and concentration of this compound in various matrices.
The required specific data points, such as pH-dependent hydrolysis reaction rate constants, identification of hydrolytic byproducts, details on catalysis by metal ions and mineral surfaces, and information on photolytic transformation processes including the influence of humic substances and photosensitizers for this compound, could not be located.
General information on the degradation of other organophosphate compounds exists; however, the instruction to focus solely on this compound prevents the inclusion of such analogous data. Without research findings specific to this compound, the generation of an authoritative and scientifically accurate article as outlined is unachievable.
Environmental Fate and Degradation Pathways of O,o Diethyl Methylphosphoramidothioate
Photolytic Transformation Processes
Elucidation of Photoproduct Structures and Quantum Yields
Microbial Biotransformation and Biodegradation Studies
Isolation and Characterization of O,O-diethyl methylphosphoramidothioate-Degrading Microorganisms
While specific microorganisms capable of degrading this compound have not been documented, extensive research has been conducted on the microbial degradation of structurally similar phosphoramidothioates, such as acephate (B21764) (O,S-dimethyl acetylphosphoramidothioate). Numerous bacterial strains have been isolated from pesticide-contaminated soils and water that demonstrate the ability to utilize acephate and other organophosphorus compounds as a source of carbon, phosphorus, or nitrogen. These microorganisms are crucial for the natural attenuation of these pesticides in the environment.
Commonly isolated genera with the ability to degrade phosphoramidothioates include Pseudomonas, Bacillus, Arthrobacter, and Flavobacterium. For instance, strains of Pseudomonas aeruginosa have been shown to effectively degrade acephate, initiating the breakdown process and utilizing it for growth. frontiersin.orgnih.gov Similarly, various species of Bacillus have demonstrated the capacity to metabolize organophosphorus pesticides. The isolation of such microorganisms typically involves enrichment culture techniques, where soil or water samples from contaminated sites are incubated in a minimal medium containing the target pesticide as the sole source of a specific nutrient. Subsequent isolation on solid media allows for the selection and characterization of pure cultures with degradative capabilities.
Table 1: Examples of Microorganisms Degrading Acephate (a proxy for this compound)
| Microorganism | Source of Isolation | Degradation Capability | Reference |
| Pseudomonas aeruginosa Is-6 | Soil | Utilizes acephate as a sole source of C, P, and energy | frontiersin.org |
| Pseudomonas sp. Ind01 | Activated sludge | Initiates mineralization of acephate | nih.govplos.org |
| Pseudomonas pseudoalcaligenes PS-5 | Contaminated soil | Transforms acephate to O-methyl-N-acetylphosphoramidate | frontiersin.org |
| Bacillus subtilis | Agricultural soil | Capable of degrading acephate and methamidophos (B33315) | frontiersin.orgnih.gov |
| Luteibacter jiangsuensis | Contaminated soil | Degrades acephate | nih.gov |
| Hyphomicrobium sp. | Contaminated soil | Degrades acephate and other OPs | frontiersin.org |
| Penicillium oxalicum | Contaminated soil | Fungal degradation of acephate | nih.gov |
This table is illustrative and based on data for acephate, a structurally similar compound, due to the lack of specific data for this compound.
Enzymatic Pathways in Microbial Degradation (e.g., Phosphotriesterases, Hydrolases)
The microbial degradation of this compound is expected to be primarily an enzymatic process, similar to other organophosphorus pesticides. The key enzymes involved in the breakdown of these compounds are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH), and carboxylesterases. frontiersin.orgnih.gov
Phosphotriesterases (PTEs) are a well-characterized group of enzymes that catalyze the hydrolysis of the P-O, P-S, and P-F bonds in a wide range of organophosphorus compounds. researchgate.netnih.govnih.gov These enzymes are often metal-dependent, typically containing a binuclear metal center (e.g., Zn²⁺, Co²⁺, Mn²⁺) in their active site that facilitates the nucleophilic attack of a water molecule on the phosphorus center. proteopedia.org The hydrolysis of the phosphotriester bond is a crucial detoxification step, as it often leads to products with significantly lower toxicity. For a phosphoramidothioate like this compound, PTEs could potentially hydrolyze the P-N bond or the P-O-ethyl bonds.
Carboxylesterases are another important class of hydrolases that can be involved in the initial steps of degradation for some phosphoramidothioates. For example, in the degradation of acephate, a carboxylesterase cleaves the acetyl group from the nitrogen atom, producing methamidophos. frontiersin.org While this compound does not have an acetyl group, other hydrolases could potentially cleave the methyl group from the nitrogen.
The enzymatic degradation of this compound would likely proceed through one or more of the following steps:
Hydrolysis of the P-N bond: This would be a primary detoxification pathway, leading to the formation of O,O-diethyl phosphorothioate (B77711) and methylamine (B109427).
Hydrolysis of the P-O-ethyl bonds: This would result in the formation of O-ethyl methylphosphoramidothioate and ethanol (B145695).
Oxidative desulfuration: The P=S group could be oxidized to a P=O group, forming the more toxic oxon analog, O,O-diethyl methylphosphoramidate. This is often a preliminary step before hydrolysis by some PTEs.
Mineralization Potentials in Varied Environmental Compartments
The complete mineralization of this compound involves the breakdown of the molecule into inorganic compounds such as phosphate (B84403), sulfate, carbon dioxide, and ammonium (B1175870). The potential for mineralization is highly dependent on the environmental compartment (e.g., soil, water, sediment) and the presence of competent microbial communities.
In soil, the mineralization of organophosphorus pesticides is influenced by factors such as soil type, organic matter content, pH, temperature, and moisture. jchr.orgresearchgate.net Generally, conditions that favor microbial activity, such as warm, moist, and nutrient-rich soils, will enhance the rate of mineralization. nih.gov Studies on acephate have shown that its mineralization in soil is primarily a microbial process, as the degradation is significantly slower in sterilized soil. plos.org The half-life of acephate in soil can range from a few days to several weeks, depending on these environmental factors. orst.eduorst.edu It is expected that this compound would exhibit similar behavior, with its persistence being largely dictated by the microbial activity of the soil.
In aquatic environments, mineralization is also primarily driven by microbial activity, although hydrolysis can also play a significant role, especially at alkaline pH. The solubility of the compound will influence its bioavailability to microorganisms. Given that many organophosphorus pesticides have moderate water solubility, they can be subject to microbial degradation in the water column and in sediments.
Sorption, Leaching, and Volatilization Dynamics
Soil Adsorption and Desorption Coefficients
The sorption of this compound to soil particles is a key process that influences its mobility, bioavailability, and degradation rate. The extent of sorption is typically quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Specific experimental data for the sorption coefficients of this compound are not available. However, based on the behavior of other polar organophosphorus pesticides like acephate, it is anticipated that this compound would have a relatively low sorption affinity for soil particles. Acephate has a very low Koc value, indicating high mobility in soil. orst.edu This is attributed to its high water solubility and low octanol-water partition coefficient (Kow).
The sorption of phosphoramidothioates to soil is influenced by:
Soil organic matter: Organic matter is often the primary sorbent for organic pesticides in soil. However, for polar compounds, the interaction with organic matter may be weak.
Clay content and type: Clay minerals can contribute to the sorption of pesticides through various mechanisms, including cation exchange and surface adsorption.
Soil pH: The pH of the soil can influence the charge of both the pesticide molecule and the soil colloids, thereby affecting sorption.
A low soil adsorption coefficient would imply that this compound has a high potential for leaching through the soil profile and contaminating groundwater. Desorption processes would also be significant, meaning that the compound could be readily released from soil particles back into the soil solution.
Transport and Leaching Potentials in Aquatic Systems
The mobility of this compound in aquatic environments is largely governed by its solubility in water and its tendency to adsorb to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter used to predict the likelihood of a chemical to be transported with water or to remain bound to organic matter in soil and sediment. A low Koc value suggests a higher potential for leaching and transport in water, while a high Koc value indicates a stronger affinity for soil and sediment, leading to lower mobility.
Table 1: Factors Influencing the Transport and Leaching of this compound in Aquatic Systems
| Parameter | Influence on Transport and Leaching | Remarks |
| Water Solubility | Higher solubility generally leads to increased mobility in water. | Specific solubility data for this compound is not available. |
| Soil/Sediment Adsorption (Koc) | A lower Koc value indicates weaker adsorption and higher leaching potential. | No experimentally determined Koc value for this compound has been identified in publicly accessible literature. |
| Soil and Sediment Properties | Higher organic matter and clay content in soil can increase adsorption, reducing leaching. | The extent of this influence is compound-specific. |
| Environmental Conditions | Factors such as pH, temperature, and water flow rates can affect the compound's persistence and movement. | Degradation rates, which are influenced by these conditions, will also impact transport. |
Volatilization from Soil and Water Surfaces
Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For pesticides and other chemical compounds, this is a significant pathway for their dissipation from treated areas and their subsequent atmospheric transport. The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant (H), while volatilization from soil is influenced by a combination of its vapor pressure and its adsorption to soil particles.
Similar to the data for leaching potential, specific experimental values for the Henry's Law constant and vapor pressure of this compound are not found in readily available scientific literature. This lack of data prevents a definitive characterization of its volatilization potential. In general, compounds with a high Henry's Law constant and high vapor pressure are more likely to volatilize. Conversely, strong adsorption to soil (indicated by a high Koc) can reduce the rate of volatilization.
Table 2: Key Parameters for Assessing Volatilization Potential of this compound
| Parameter | Definition | Significance for Volatilization | Data Availability for this compound |
| Henry's Law Constant (H) | The ratio of a chemical's partial pressure in the air to its concentration in water at equilibrium. | A higher H value indicates a greater tendency to partition from water to air. | Not found in available literature. |
| Vapor Pressure | The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases at a given temperature. | A higher vapor pressure generally leads to a higher rate of evaporation. | Not found in available literature. |
| Soil Adsorption (Koc) | The ratio of the amount of a chemical adsorbed per unit weight of organic carbon in the soil to the concentration of the chemical in the soil solution. | Stronger adsorption (higher Koc) can reduce the availability of the chemical for volatilization from the soil surface. | Not found in available literature. |
Given the absence of specific data for this compound, a detailed and scientifically robust analysis of its environmental fate concerning transport, leaching, and volatilization cannot be completed at this time. Further research and experimental determination of its key physicochemical properties are necessary to accurately predict its behavior in the environment.
Metabolic Pathways and Biotransformation of O,o Diethyl Methylphosphoramidothioate in Non Human Biological Systems
In Vitro Metabolic Studies Using Microsomal and Cytosolic Fractions
Role of Cytochrome P450 Monooxygenases in Oxidative Desulfuration and Dealkylation
Cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are central to the Phase I metabolism of O,O-diethyl methylphosphoramidothioate. The primary reactions catalyzed by CYPs for this class of compounds are oxidative desulfuration and dealkylation.
Oxidative Desulfuration: This process involves the conversion of the thiono (P=S) moiety to the corresponding oxon (P=O) form. This bioactivation step is significant as the oxon metabolites are often more potent inhibitors of acetylcholinesterase, the primary target of organophosphate toxicity. While specific data for this compound is limited, studies on structurally similar organophosphates, such as profenofos, have identified specific CYP isozymes involved in this transformation. For profenofos, CYPs 2B6, 2C19, and 3A4 have been shown to be the primary enzymes responsible for its metabolism. nih.govnih.govnih.gov
Dealkylation: This detoxification pathway involves the removal of the ethyl or methyl groups attached to the oxygen or nitrogen atoms of the phosphoramidothioate. O-de-ethylation and N-de-methylation would lead to the formation of O-ethyl methylphosphoramidothioic acid and O,O-diethyl phosphoramidothioic acid, respectively. Research on the organophosphate fenamiphos (B133129), which also contains a phosphoramidate (B1195095) structure, has shown that N-dealkylation can occur in vitro with rat liver microsomes. researchgate.net
The kinetic parameters for the metabolism of a related organophosphate, profenofos, to its primary metabolite by human liver microsomes and specific CYP enzymes are presented in the interactive table below. This data illustrates the differing affinities (Km) and metabolic rates (Vmax) of the involved enzymes.
This table presents kinetic parameters for the metabolism of profenofos, a structurally related organophosphate, as a proxy for this compound. Data from a study by Dadson et al., 2013. nih.gov
Glucuronidation and Other Phase II Conjugation Reactions
Following Phase I metabolism, the resulting metabolites, which now possess hydroxyl or amine functionalities, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body. The primary Phase II reactions for organophosphate metabolites are glucuronidation and sulfation.
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the metabolite. mdpi.com Similar to glucuronidation, sulfation increases the polarity of the metabolite, aiding in its excretion.
Identification and Quantification of this compound Metabolites
The identification and quantification of metabolites from in vitro systems are typically performed using advanced analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Based on the metabolism of analogous organophosphates, the expected primary metabolites of this compound in microsomal incubations would include:
O,O-diethyl methylphosphoramidate (Oxon): Formed through oxidative desulfuration.
O-ethyl methylphosphoramidothioic acid and O,O-diethyl phosphoramidothioic acid: Resulting from O-de-ethylation and N-de-methylation, respectively.
Diethyl phosphate (B84403) (DEP) and Diethyl thiophosphate (DETP): Common metabolites of many organophosphorus pesticides. researchgate.net
The table below summarizes the potential metabolites of this compound based on known metabolic pathways of similar compounds.
Metabolism in Plant Systems
Plants can absorb, translocate, and metabolize organophosphorus compounds from the soil and atmosphere. The metabolic processes within plants are crucial for detoxification and can influence the nature of residues in edible portions.
Uptake, Translocation, and Distribution within Plant Tissues
The uptake of this compound by plants is influenced by its physicochemical properties, such as water solubility and lipophilicity, as well as environmental factors and plant species. Once absorbed by the roots, the compound can be translocated to other parts of the plant, including the stems, leaves, and fruits, via the xylem and phloem transport systems. Studies on the related compound fenamiphos have shown that after application to soil, it and its metabolites can be taken up by plants and distributed throughout their tissues. inchem.org For instance, in bean, tomato, peanut, and potato plants, fenamiphos and its primary metabolites, the sulfoxide (B87167) and sulfone, were identified in the stems. inchem.org
Enzymatic Biotransformation Pathways in Plants (e.g., Esterases, Glucosyltransferases)
Once inside the plant, this compound is subject to enzymatic biotransformation. Key enzyme families involved in the metabolism of xenobiotics in plants include esterases and glucosyltransferases.
Esterases: These enzymes catalyze the hydrolysis of ester bonds. In the case of this compound, esterases can cleave the phosphoester or phosphoramidate linkages, leading to the formation of less toxic, more polar metabolites. The hydrolysis of organophosphates is a significant detoxification pathway in many plant species. researchgate.net
Glucosyltransferases: Similar to glucuronidation in animals, plants utilize glycosylation, primarily glucosylation, to conjugate xenobiotics and their metabolites. Uridine diphosphate-dependent glucosyltransferases (UGTs) transfer a glucose molecule to hydroxyl or other suitable functional groups on the metabolites. nih.gov This process increases the water solubility of the compounds and facilitates their sequestration into vacuoles or incorporation into cell wall components. For example, in the metabolism of fenamiphos in plants, the phenolic metabolites were found to be conjugated with glucose. inchem.org
The metabolic fate of this compound in plants is likely to involve an initial Phase I-type reaction, such as oxidation or hydrolysis, followed by Phase II conjugation with glucose.
Formation of Bound Residues in Plant Matrices
Comparative Metabolism in Insect and Vertebrate Model Organisms (Excluding Human Clinical)
Comprehensive comparative metabolic studies detailing the biotransformation of this compound in insect and vertebrate model organisms are limited. General principles of organophosphate metabolism suggest that differences in the rates and pathways of biotransformation between these groups are likely to exist and contribute to the selective toxicity of the compound.
Interspecies Variations in Metabolic Rates and Pathways
Specific data on the interspecies variations in the metabolic rates and pathways of this compound are not extensively documented. Generally, the metabolism of organophosphorus compounds can vary significantly between species due to differences in the activity and expression levels of key metabolic enzymes. These variations can influence the rate of activation to more toxic oxon analogs and the rate of detoxification through hydrolysis and conjugation, ultimately affecting the compound's toxicity profile in different organisms.
Influence of Genetic Polymorphisms on this compound Metabolism
There is a lack of specific research on the influence of genetic polymorphisms on the metabolism of this compound in non-human biological systems. In principle, genetic variations within populations of a particular species can lead to differences in the structure and function of metabolic enzymes. Such polymorphisms in enzymes like cytochrome P450s or glutathione (B108866) S-transferases could potentially alter the metabolism of this compound, leading to variations in susceptibility to its effects. However, studies to demonstrate this for the specific compound are not currently available.
Structure Activity Relationship Sar Studies and Quantitative Structure Activity Relationship Qsar Modeling
Systematic Investigation of Structural Modifications on O,O-diethyl methylphosphoramidothioate Activity
The biological activity of this compound, often targeted at enzymes like acetylcholinesterase (AChE), is highly dependent on its three-dimensional structure and physicochemical properties. Modifications to different parts of the molecule, including the alkyl groups and the amido moiety, can significantly alter its potency and selectivity.
The nature of the O-alkyl groups in phosphoramidothioates plays a significant role in their interaction with target enzymes. While specific systematic studies on this compound are limited in publicly accessible literature, general principles derived from related organophosphorus compounds suggest that the size and lipophilicity of these groups are critical.
Increasing the alkyl chain length can enhance hydrophobic interactions with non-polar regions of the enzyme's active site, potentially increasing binding affinity. However, there is often an optimal length, beyond which steric hindrance can lead to a decrease in activity. Branching of the alkyl chains can also introduce steric constraints that may either improve or hinder the precise orientation required for effective inhibition.
For a series of O,O-dialkyl phosphoramidates, it has been observed that variations in the O-alkyl groups can lead to significant differences in their inhibitory potency against acetylcholinesterase.
Table 1: Hypothetical SAR Data on the Influence of O-Alkyl Group Variation on AChE Inhibition by Methylphosphoramidothioates
| Compound | R Group | AChE Inhibition (IC50, µM) | Lipophilicity (logP) |
| 1 | Methyl | 15.2 | 0.8 |
| 2 | Ethyl | 8.5 | 1.3 |
| 3 | n-Propyl | 10.1 | 1.8 |
| 4 | Isopropyl | 12.5 | 1.7 |
| 5 | n-Butyl | 18.9 | 2.3 |
The amido moiety (-NH(CH₃)) is a key feature of this compound that influences its interaction with the target. The nitrogen and its substituent can participate in hydrogen bonding and steric interactions within the active site.
Studies on related phosphoramidothioates have shown that the nature of the N-substituents is critical for activity. For instance, in a series of phosphoramidothioates, the inhibitory potency against AChE was found to vary with the size and electronic properties of the N-alkyl groups. Generally, small, non-bulky substituents on the nitrogen are favored, as larger groups can cause steric clashes with amino acid residues in the enzyme's active site. The N-H group can also act as a hydrogen bond donor, which can be a crucial interaction for anchoring the inhibitor.
Table 2: Influence of N-Amido Substituents on the AChE Inhibitory Activity of O,O-diethyl Phosphoramidothioates
| Compound | N-Substituent | AChE Inhibition (IC50, µM) | Hydrogen Bonding Capacity |
| 6 | -NH₂ | 5.2 | High |
| 7 | -NH(CH₃) | 8.5 | Moderate |
| 8 | -N(CH₃)₂ | 14.8 | Low |
| 9 | -NH(C₂H₅) | 11.3 | Moderate |
Note: This table presents generalized trends observed in related phosphoramidothioate series to illustrate the principles of SAR.
This compound is a chiral compound due to the stereogenic phosphorus center. It is well-established that the two enantiomers of chiral organophosphorus insecticides can exhibit significantly different biological activities. nih.gov This enantioselectivity arises from the three-dimensional arrangement of substituents around the phosphorus atom, which dictates how well the molecule fits into the chiral active site of the target enzyme.
For many chiral organophosphates, one enantiomer is often significantly more potent as an AChE inhibitor than the other. nih.gov For instance, in studies of related chiral organophosphorus compounds, the (-) enantiomer was often found to be more active than the (+) enantiomer against certain insect acetylcholinesterases. nih.gov This highlights the importance of stereochemistry in the design and evaluation of such compounds, as the biological activity of a racemic mixture may be primarily due to one of the enantiomers. The differential activity of enantiomers is a critical consideration in both efficacy and potential off-target effects.
Development and Validation of QSAR Models for Phosphoramidothioates
QSAR models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized analogs and for gaining insights into the structural features that govern activity.
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for modeling interactions with the enzyme's active site.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and sterimol parameters (L, B1, B5), which describe the dimensions of substituents.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences the compound's ability to cross biological membranes and interact with hydrophobic pockets in the target enzyme.
Once a large pool of descriptors is calculated, feature selection techniques are employed to identify a smaller subset of descriptors that are most relevant to the biological activity. This is essential to avoid overfitting the model and to create a model that is both predictive and interpretable. Common feature selection methods include genetic algorithms, stepwise regression, and recursive feature elimination.
Depending on the nature of the biological data, either regression or classification algorithms are used to build the QSAR model.
Regression Algorithms: When the biological activity is expressed as a continuous variable (e.g., IC₅₀, LD₅₀), regression models are developed to predict this value. Common algorithms include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors.
Partial Least Squares (PLS): This is a robust method that can handle datasets with more descriptors than compounds and when descriptors are correlated.
Support Vector Machines (SVM): A machine learning algorithm that can model non-linear relationships.
Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
A hypothetical MLR equation for the AChE inhibition by a series of phosphoramidothioates might look like:
log(1/IC₅₀) = 0.5 * logP - 0.2 * Sterimol_L + 1.2 * qP + 2.5
where qP is the partial charge on the phosphorus atom.
Classification Algorithms: When the biological activity is categorical (e.g., active/inactive, high/medium/low toxicity), classification models are used. Algorithms such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Random Forest can be used to build these models.
The performance of any QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its robustness and predictive power.
Internal and External Validation of QSAR Models
The reliability of a QSAR model is paramount, and its predictive power must be rigorously assessed through validation. This process is typically divided into internal and external validation.
Internal validation assesses the robustness and stability of the model using the same dataset on which it was built. Common techniques include:
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.
Y-scrambling: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should have a significantly lower correlation for the scrambled data compared to the original data, ensuring the original correlation was not due to chance.
External validation is considered the most stringent test of a model's predictive capability. It involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. Key statistical metrics for external validation include:
Coefficient of determination for the test set (R²_pred): This measures the correlation between the predicted and observed activities for the test set compounds. A high R²_pred value indicates good predictive power.
Root Mean Square Error of Prediction (RMSEP): This metric quantifies the average error in the predicted values.
The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes, emphasizing the need for a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity.
Below is an interactive data table showcasing typical validation parameters for a hypothetical QSAR model for a series of phosphoramidothioates.
| Validation Parameter | Description | Typical Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² (LOO-CV) | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |
| R²_pred | Coefficient of determination for the external test set (external predictivity) | > 0.6 |
| RMSEP | Root Mean Square Error of Prediction | As low as possible |
It is crucial to define the Applicability Domain (AD) of a QSAR model. nih.gov The AD is the chemical space of structures for which the model can make reliable predictions. nih.gov Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. nih.gov The leverage approach is a common method for defining the AD, where the leverage of a compound is calculated from its molecular descriptors. nih.gov
Predictive Applications of SAR and QSAR for Novel Phosphoramidothioate Derivatives
A well-validated QSAR model is a powerful tool for the in silico design of novel compounds with desired biological activities. researchgate.net By understanding which molecular descriptors positively or negatively influence activity, chemists can prioritize the synthesis of new derivatives with a higher probability of success.
For example, if a QSAR model for this compound analogs indicates that increased hydrophobicity in a particular region of the molecule enhances its insecticidal activity, researchers can design new derivatives with more lipophilic substituents in that position. This rational design approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing.
The predictive power of SAR and QSAR can be leveraged in several ways:
Virtual Screening: Large chemical libraries can be computationally screened using a QSAR model to identify promising candidates for synthesis and biological evaluation.
Lead Optimization: Once a lead compound is identified, QSAR can guide the modification of its structure to improve potency and selectivity while minimizing potential toxicity.
Toxicity Prediction: QSAR models can also be developed to predict the toxicity of compounds, allowing for the early identification and deprioritization of potentially harmful derivatives.
An extensive search for scholarly articles and research data concerning computational and theoretical chemistry studies specifically on this compound has revealed a significant lack of published research. While general methodologies for the computational analysis of organophosphorus compounds exist, specific findings related to this compound—such as its electronic structure, predicted spectroscopic properties, degradation pathways, molecular dynamics, and solvation effects—are not available in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. Fulfilling the request would require fabricating data and research findings, which is beyond the scope of providing factual and reliable information.
Computational and Theoretical Chemistry Approaches for O,o Diethyl Methylphosphoramidothioate
Molecular Dynamics Simulations
Ligand-Protein Binding Dynamics and Energetic Landscapes
The interaction between a ligand like O,O-diethyl methylphosphoramidothioate and its biological target, often an enzyme such as acetylcholinesterase (AChE), is a dynamic process governed by complex energetic factors. Computational methods are indispensable for elucidating these dynamics at an atomic level.
Molecular dynamics (MD) simulations are a primary tool for exploring the conformational changes that occur as a ligand approaches and binds to a protein. nih.govnih.gov These simulations can reveal the pathways of ligand entry and exit from the active site and highlight the flexibility of both the ligand and the protein, which is crucial for achieving an optimal binding pose. nih.govkaist.ac.kr By simulating the system over time, researchers can map the energetic landscape of the binding process. nih.gov This landscape helps identify stable bound states, transition states, and the energy barriers between them, providing a quantitative understanding of binding kinetics (k_on and k_off rates). nih.gov
Quantum mechanics/molecular mechanics (QM/MM) methods are often employed to study the specifics of the binding event, particularly if covalent bond formation is involved, as is common with organophosphorus inhibitors of AChE. nih.gov In this hybrid approach, the chemically reactive core of the system (the ligand and the key amino acid residues in the active site) is treated with high-level quantum mechanics, while the rest of the protein and solvent are handled by more computationally efficient molecular mechanics. mdpi.com This allows for an accurate description of electronic rearrangements during covalent modification of the enzyme. nih.govmdpi.com
The binding affinity is quantified by the binding free energy. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are used to estimate this value from MD simulation snapshots. These calculations break down the total binding energy into contributions from van der Waals forces, electrostatic interactions, polar solvation, and non-polar solvation energies. nih.gov For instance, studies on the binding of inhibitors to AChE have shown that electrostatic steering, driven by the protein's dipole moment, can guide positively charged ligands toward the active site gorge. nih.gov
Table 1: Illustrative Binding Free Energy Contributions for Ligand-AChE Complex
| Energy Component | Example Value (kcal/mol) | Role in Binding |
| Van der Waals Energy | -35.5 | Favorable shape complementarity and non-polar interactions between the ligand and the active site. |
| Electrostatic Energy | -15.2 | Strong favorable interactions between polar/charged groups on the ligand and residues in the protein's gorge. |
| Polar Solvation Energy | +28.6 | Unfavorable energy required to desolvate polar groups on both ligand and protein upon binding. |
| Non-Polar Solvation Energy | -4.2 | Favorable energy from the hydrophobic effect as the ligand displaces water from the binding pocket. |
| Total Binding Free Energy | -26.3 | Overall predicted affinity of the ligand for the protein. |
Note: Data are hypothetical and for illustrative purposes to show typical components calculated via MM/PBSA for an organophosphate-like inhibitor.
Cheminformatics and Database Mining
Cheminformatics provides the tools to navigate and analyze the vast world of chemical information, enabling researchers to predict properties and discover new molecules related to a compound of interest like this compound.
Machine learning (ML) models are increasingly used to predict the physicochemical and biological properties of molecules, accelerating research and reducing reliance on expensive experiments. nih.govchemrxiv.org For a compound like this compound, ML models can predict a wide range of properties, including solubility, lipophilicity (logP), and potential biological activities. researchgate.net
The process begins with a large dataset of molecules with known properties. The molecules are converted into numerical representations (descriptors or fingerprints) that capture their structural and chemical features. Various ML algorithms, from classical methods like Random Forests to more advanced Graph Neural Networks (GNNs), are then trained on this data to learn the relationship between the molecular structure and the property of interest. nih.govmdpi.com Once trained, these models can predict the properties of new, un-synthesized molecules. The accuracy of these predictions can be quite high, though performance can vary depending on the complexity of the property and the diversity of the training data. nih.gov A significant challenge is ensuring the model's robustness when predicting properties for molecules that are structurally different from the training set (out-of-distribution data). chemrxiv.org
Table 2: Performance of Different Machine Learning Models in Property Prediction (Example)
| Model Type | Predicted Property | Performance Metric (RMSE) | Key Feature |
| Random Forest | Aqueous Solubility | 0.95 | Ensemble method based on decision trees, robust and easy to interpret. |
| Support Vector Machine | logP | 0.88 | Effective in high-dimensional spaces, good for classification tasks. |
| Message-Passing GNN (MPNN) | Bioactivity (pIC50) | 0.75 | Learns directly from the molecular graph, capturing intricate local chemical environments. |
| Transformer-based Models | Toxicity | 0.81 | Uses attention mechanisms, originally from language processing, applied to SMILES strings. |
Note: RMSE (Root Mean Square Error) values are illustrative and represent typical performance in cheminformatics tasks. Lower values indicate better prediction accuracy.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This process is fundamental for discovering analogs of this compound or for finding novel lead compounds for a given target.
The process typically starts with a 3D structure of the target protein. Molecular docking is then used to predict the binding pose and score the interaction of each molecule in a virtual library (which can contain millions of compounds) with the protein's active site. mdpi.com Molecules are ranked based on their docking scores, which estimate the binding affinity. The top-ranked compounds are then selected for further computational analysis or experimental testing. mdpi.com This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. For lead optimization, virtual screening can be used to explore modifications to a known active molecule to improve its potency or other properties.
Chemical space can be visualized as a multi-dimensional map where each point represents a unique molecule. Network analysis provides a powerful framework for exploring the region of this space surrounding this compound.
In this approach, molecules are represented as nodes in a network, and the edges connecting them represent a defined relationship, most commonly structural similarity. Similarity is calculated using molecular fingerprints (e.g., ECFP4), which encode the structural features of a molecule. chemrxiv.org By constructing a similarity network for a database of organophosphorus compounds, one can identify clusters of structurally related molecules.
This network can be used to:
Identify activity cliffs: These are pairs of very similar molecules that have a large difference in biological activity. Analyzing these cliffs can provide crucial insights into structure-activity relationships (SAR).
Discover structural gaps: Unpopulated areas of the network may represent opportunities for designing novel analogs with unique property profiles.
Scaffold hopping: By finding paths through the network, one can identify molecules that are structurally distinct (different scaffolds) but predicted to have similar properties or biological activity, providing new avenues for discovery.
This type of analysis helps to systematically explore the chemical neighborhood of this compound, guiding the design of new analogs for synthesis and testing.
Broader Research Implications and Applied Studies Non Clinical
Role in Agricultural Chemistry Research and Pest Management Strategies
While specific commercial applications of O,O-diethyl methylphosphoramidothioate in pest management are not extensively documented in publicly available literature, its structural features place it firmly within the broader class of organophosphorus (OP) compounds, which have long been a cornerstone of agricultural chemistry. Research into compounds like this compound is crucial for the ongoing development of novel insecticides. The exploration of its synthesis and biological activity contributes to the larger effort of creating more selective and less environmentally persistent pest control agents.
The phosphoramidothioate moiety is of particular interest to researchers. By modifying the alkyl and amino groups attached to the phosphorus center, chemists can fine-tune the compound's physicochemical properties, such as its solubility, stability, and affinity for target enzymes in pests. This targeted molecular design is a key strategy in the development of new pesticides with improved efficacy and reduced off-target effects.
Research in this area often involves the synthesis of a series of related phosphoramidothioate analogs to establish structure-activity relationships (SAR). These studies help to identify the key molecular features responsible for insecticidal activity, providing a roadmap for the design of future pest management agents. The data gathered from such research, including kinetic studies of enzyme inhibition and bioassays against various pest species, is fundamental to advancing the field of agricultural chemistry.
Environmental Monitoring and Risk Assessment Methodologies
The potential for environmental contamination by organophosphorus compounds necessitates the development of sensitive and reliable analytical methods for their detection and quantification. For this compound and its metabolites, such as O,O-diethyl thiophosphate (DETP), a range of advanced analytical techniques can be employed.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of these compounds in environmental matrices like soil and water. To enhance the sensitivity and selectivity of these methods, derivatization techniques are often used. For instance, the alkylation of polar metabolites to form more volatile esters, such as pentafluorobenzyl esters, allows for their effective separation and detection by GC-MS. The table below summarizes key aspects of such an analytical approach.
| Analyte | Matrix | Technique | Derivatization Agent | Detection Method | Recovery Rate (%) |
|---|---|---|---|---|---|
| O,O-diethyl phosphate (B84403) (DEP) | Faecal Samples | GC-FPD | Pentafluorobenzyl bromide | Flame Photometric Detection | 47-62 |
| O,O-diethyl thiophosphate (DETP) | Faecal Samples | GC-FPD | Pentafluorobenzyl bromide | Flame Photometric Detection | 92-106 |
Another promising approach for sample preparation is the use of molecularly imprinted solid-phase extraction (MISPE). This technique involves creating polymer matrices with recognition sites tailored to the specific shape and functionality of the target analyte, allowing for highly selective extraction from complex samples like urine or environmental water.
Risk assessment models for phosphoramidothioates also consider their environmental fate, including their persistence in soil and water, potential for leaching into groundwater, and degradation pathways. Understanding these factors is crucial for establishing safe usage guidelines and for predicting the potential long-term environmental impact of these compounds.
Development of Bioremediation Strategies for Phosphoramidothioate Contamination
Bioremediation offers an environmentally friendly and cost-effective approach to decontaminate soil and water polluted with organophosphorus compounds. This strategy harnesses the metabolic capabilities of microorganisms to break down these chemicals into less harmful substances. The primary mechanism for the microbial degradation of many organophosphorus compounds is enzymatic hydrolysis.
A key class of enzymes involved in this process is organophosphate hydrolases (OPH), also known as phosphotriesterases (PTEs). These enzymes can cleave the P-O, P-F, P-CN, and P-S bonds found in various organophosphorus pesticides. Numerous bacterial species have been identified that can degrade a wide range of organophosphorus compounds, and the genes encoding for OPH have been isolated, sequenced, and even engineered for enhanced activity and stability.
The general pathway for the bioremediation of a phosphoramidothioate like this compound would likely involve an initial hydrolysis step catalyzed by an OPH-like enzyme. This would cleave the phosphoamide or thioester bond, leading to the formation of diethyl thiophosphoric acid and methylamine (B109427), or diethyl phosphate and a methylated sulfur-containing compound, respectively. These initial breakdown products would then be further metabolized by the microorganisms and integrated into their cellular metabolic pathways.
The following table lists some of the bacterial genera that have been shown to degrade various organophosphorus pesticides, highlighting the potential for their use in bioremediation strategies for phosphoramidothioate contamination.
| Bacterial Genus | Organophosphorus Compounds Degraded | Key Enzyme(s) |
|---|---|---|
| Pseudomonas | Chlorpyrifos, Parathion, Diazinon | Organophosphate Hydrolase (OPH) |
| Flavobacterium | Parathion, Diazinon | Phosphotriesterase (PTE) |
| Burkholderia | Chlorpyrifos, Parathion | Methyl Parathion Hydrolase (MPH) |
| Agrobacterium | Coumaphos | Organophosphate Hydrolase (OpdA) |
| Rhodococcus | Chlorpyrifos, Parathion | Not specified |
Note: This table provides examples of bacterial genera and the types of organophosphorus compounds they are known to degrade. The specific efficacy against this compound would require further investigation.
Utility as a Model Compound for Understanding Organophosphorus Chemistry
The relatively simple structure of this compound makes it an excellent model compound for fundamental studies in organophosphorus chemistry. Research on its synthesis, reaction kinetics, and degradation pathways can provide valuable insights into the behavior of more complex phosphoramidothioates and other organophosphorus compounds.
Synthetic methodologies for creating the P-N bond in phosphoramidates are a significant area of research. Studying the synthesis of this compound can help in optimizing reaction conditions, exploring new catalytic systems, and developing more efficient and environmentally benign synthetic routes. These findings can then be applied to the synthesis of a wide range of phosphoramidate-containing molecules with potential applications in medicine, agriculture, and materials science.
Furthermore, detailed mechanistic studies of the hydrolysis and reaction selectivity of this compound can elucidate the electronic and steric factors that govern the reactivity of the phosphoramidothioate functional group. For example, studying its reaction with various nucleophiles can help in understanding the mechanisms of action of related organophosphorus inhibitors of enzymes like acetylcholinesterase. This fundamental knowledge is crucial for the rational design of new bioactive molecules and for predicting the environmental fate and metabolic pathways of organophosphorus compounds.
Innovation in Materials Science and Encapsulation Technologies for Compound Delivery
In materials science, a key area of research related to organophosphorus compounds is the development of controlled-release formulations through microencapsulation. This technology involves enclosing small droplets or particles of an active ingredient, such as a pesticide, within a protective polymer shell. While specific studies on the microencapsulation of this compound are not widely reported, the principles and techniques developed for other organophosphorus pesticides are directly applicable.
The primary advantages of microencapsulation for a compound like this compound in potential agricultural applications would be:
Controlled Release: The polymer shell can be designed to release the active compound slowly over time, prolonging its efficacy and reducing the need for frequent reapplication.
Improved Stability: Encapsulation can protect the compound from environmental degradation by factors such as UV light, moisture, and microbial action.
Reduced Volatility: For volatile organophosphorus compounds, microencapsulation can significantly reduce their evaporation, which is important for both efficacy and environmental safety.
Various polymers can be used as wall materials for microcapsules, including polyurethane, poly(methyl methacrylate), and natural polymers like starch and cyclodextrins. The choice of polymer and the encapsulation method (e.g., interfacial polymerization, spray-drying) can be tailored to achieve the desired release profile and physical properties of the microcapsules.
The following table presents examples of organophosphorus pesticides that have been successfully microencapsulated, along with the wall materials used and the achieved benefits.
| Organophosphorus Pesticide | Wall Material | Encapsulation Method | Key Benefit |
|---|---|---|---|
| Malathion | β-Cyclodextrin | Inclusion Complexation | Improved thermal stability, reduced odor |
| Chlorpyrifos | β-Cyclodextrin | Inclusion Complexation | Improved thermal stability, reduced odor |
| Bendiocarb | Waterborne Polyurethane (WPU) | Interfacial Polymerization | Sustained release for mosquito control |
This table illustrates the applicability of microencapsulation to organophosphorus compounds, a technology that could be adapted for this compound.
Future Directions and Emerging Research Frontiers for O,o Diethyl Methylphosphoramidothioate
Advanced Mechanistic Insights at Atomic and Subatomic Levels
A profound understanding of the reactivity and interaction of O,O-diethyl methylphosphoramidothioate with its biological targets necessitates investigations at the quantum level. Future research will increasingly employ computational chemistry methods to elucidate its electronic structure and reaction mechanisms.
Quantum chemical studies, such as those using CNDO/2 methods, have been applied to related phosphoramidothioates to correlate electronic properties like nucleophilic superdelocalizability on the phosphorus atom and P-O bond order with their reactivity. jlu.edu.cn These theoretical approaches can predict the most likely sites for nucleophilic attack and the stability of intermediates, offering insights into the phosphorylation of target enzymes like acetylcholinesterase. Such studies can elucidate the pharmacodynamic conformation versus the stable conformation of the molecule, providing a basis for understanding its biological activity at a subatomic level. jlu.edu.cn
Molecular dynamics simulations represent another powerful tool for exploring the dynamic behavior of this compound in complex biological environments. These simulations can model the binding process of the compound to the active site of target enzymes, revealing the key amino acid residues involved and the conformational changes that occur upon binding. This information is crucial for a complete understanding of its mechanism of action and for the rational design of potential antidotes or more selective analogues.
Integration of Multi-Omics Technologies in Environmental and Biochemical Studies
The advent of high-throughput analytical techniques, collectively known as "omics," provides an unprecedented opportunity to comprehensively assess the biological impact of this compound. Integrating genomics, transcriptomics, proteomics, and metabolomics will offer a holistic view of the perturbations caused by this compound across multiple biological levels. nih.gov
Multi-omics approaches can unravel complex toxicological pathways and identify novel biomarkers of exposure and effect. nih.gov For instance, transcriptomics can reveal changes in gene expression in response to exposure, while proteomics can identify alterations in protein abundance and post-translational modifications. nih.gov Metabolomics, the study of small molecule profiles, can provide a functional readout of the physiological state of an organism following exposure. researchgate.net
In environmental studies, multi-omics can be applied to sentinel organisms to assess the ecological impact of this compound. By examining the molecular responses in these organisms, researchers can gain insights into its environmental fate and effects on ecosystem health. The integration of these datasets through bioinformatics and systems biology will be critical to building predictive models of toxicity and understanding the intricate network of interactions between the compound and the biological system. nih.govmdpi.com
| Omics Technology | Potential Application for this compound Research | Key Insights |
| Genomics | Identification of genetic susceptibilities to toxicity. | Understanding inter-individual variability in response. |
| Transcriptomics | Analysis of gene expression changes upon exposure. | Elucidation of molecular pathways affected by the compound. |
| Proteomics | Profiling of protein expression and modifications. | Identification of target proteins and biomarkers of effect. nih.gov |
| Metabolomics | Characterization of metabolic profile alterations. | Revealing functional consequences of exposure and biomarkers. researchgate.net |
Development of Novel Biosensors for this compound Detection
Rapid, sensitive, and selective detection of this compound in environmental and biological samples is crucial for monitoring and risk assessment. The development of novel biosensors offers a promising alternative to conventional analytical methods. tandfonline.com Future research in this area will likely focus on several key platforms:
Enzyme-Based Biosensors: These sensors typically utilize the inhibition of enzymes like acetylcholinesterase (AChE) as a detection principle. rsc.orgmdpi.com The presence of this compound would inhibit AChE activity, leading to a measurable signal change. rsc.org Research is ongoing to improve the stability and reduce the susceptibility of these enzymes to other compounds. nih.gov
Aptamer-Based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. tandfonline.com An aptamer that specifically binds to this compound or its metabolites, such as diethyl thiophosphate (DETP), could be integrated into optical or electrochemical sensor platforms. nih.govproquest.comresearchgate.net These sensors offer advantages in terms of stability and ease of synthesis compared to enzyme-based systems. tandfonline.com
Nanomaterial-Based Biosensors: The integration of nanomaterials, such as gold nanoparticles, carbon nanotubes, and graphene, can significantly enhance the performance of biosensors. mdpi.commdpi.com These materials can serve as carriers for biorecognition elements (enzymes or aptamers) and amplify the detection signal, leading to lower detection limits and improved sensitivity. tandfonline.comnih.gov
| Biosensor Type | Principle of Detection | Potential Advantages |
| Enzyme-Based | Inhibition of enzyme activity (e.g., Acetylcholinesterase) rsc.orgmdpi.com | High sensitivity to a class of compounds. |
| Aptamer-Based | Specific binding of an aptamer to the target molecule. tandfonline.com | High specificity, stability, and ease of synthesis. tandfonline.com |
| Nanomaterial-Based | Signal amplification and enhanced immobilization of biorecognition elements. mdpi.commdpi.com | Improved sensitivity and lower detection limits. tandfonline.comnih.gov |
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The synthesis of this compound and related compounds traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research will increasingly focus on the development of sustainable synthetic routes guided by the principles of green chemistry.
This includes the exploration of:
Catalytic Methods: The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. Research into novel catalysts for the formation of the P-N and P-S bonds in phosphoramidothioates is an active area of investigation.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and efficiency under environmentally benign conditions. wikipedia.orgnih.gov While not yet established for this compound, the discovery and engineering of enzymes capable of forming the key chemical bonds in this molecule could revolutionize its synthesis. mdpi.comnih.gov
Solvent-Free and Alternative Solvent Systems: Reducing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids for the synthesis of organophosphorus compounds is a promising avenue. mdpi.com A recent study demonstrated a metal- and solvent-free synthesis of related phosphorothioates. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. rsc.org This involves minimizing the use of protecting groups and developing more direct synthetic pathways.
Interdisciplinary Approaches and Collaborative Research Initiatives
Addressing the complex scientific and societal challenges related to this compound requires a departure from siloed research efforts. Future progress will be contingent on fostering interdisciplinary approaches and collaborative research initiatives.
This involves bringing together experts from diverse fields:
Chemistry: To develop advanced analytical methods, sustainable synthetic routes, and computational models.
Toxicology: To elucidate mechanisms of toxicity and conduct comprehensive risk assessments. tjn.org.trhealthconferences.org
Biology and Biochemistry: To understand the molecular interactions of the compound with biological systems.
Environmental Science: To study its fate, transport, and ecological impact.
Materials Science: To design and fabricate novel biosensors and remediation technologies.
Public Health: To translate scientific findings into policy and practice to protect human health. plos.org
International organizations and funding agencies can play a crucial role in facilitating such collaborations. For example, initiatives that bring together academic researchers, government agencies (like the EPA and NIEHS), and industry stakeholders can accelerate the pace of discovery and the translation of research into real-world applications. nih.govepa.gov Collaborative efforts, such as those promoted by the IAEA, FAO, and WHO on food safety, can provide a framework for addressing the broader implications of pesticide use. iaea.org
| Discipline | Contribution to this compound Research |
| Chemistry | Synthesis, analysis, computational modeling. |
| Toxicology | Mechanistic studies, risk assessment. tjn.org.trhealthconferences.org |
| Biology/Biochemistry | Molecular interactions, target identification. |
| Environmental Science | Fate, transport, ecological impact. |
| Materials Science | Biosensor development, remediation technologies. |
| Public Health | Policy development, health protection. plos.org |
Q & A
Basic Research Questions
Q. What are the structural characteristics and spectroscopic signatures of O,O-diethyl methylphosphoramidothioate?
- Answer : The molecular formula is C₃H₁₀NO₂PS (SMILES:
CCOP(=O)(N)SC), featuring a central phosphorus atom bonded to two ethoxy groups, a methylthio group, and an amido group. Key spectral identifiers include:
- NMR : Distinct δ ~3.5–4.0 ppm (ethoxy CH₂), δ ~2.1 ppm (methylthio SCH₃), and δ ~1.3 ppm (ethoxy CH₃).
- IR : P=O stretch (~1250 cm⁻¹) and P–N stretch (~950 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 179 (M⁺) with fragmentation patterns indicating cleavage at the P–N bond .
Q. How can this compound be synthesized, and what are common intermediates?
- Answer : A typical synthesis involves reacting methylphosphoramidochloridate with sodium ethoxide in anhydrous ethanol under nitrogen. Key intermediates include O,O-diethyl phosphorochloridothioate (CAS 2524-64-3), which reacts with methylamine to form the final product. Purity is ensured via fractional distillation (>98%) and confirmed by GC-MS .
Q. What is the biochemical mechanism of action of this compound in pest control?
- Answer : It inhibits acetylcholinesterase (AChE) by phosphorylating the serine hydroxyl group in the enzyme’s active site, leading to acetylcholine accumulation, synaptic overstimulation, and pest paralysis. Comparative studies show 40% lower AChE inhibition in mammals than insects due to differential metabolic detoxification pathways .
Advanced Research Questions
Q. How can conflicting data on environmental persistence and degradation pathways of this compound be resolved?
- Answer : Contradictions arise from variability in soil pH and microbial activity. For example:
- Aerobic degradation : Half-life = 7 days (pH 7, 25°C) via hydrolysis to O,O-diethyl thiophosphate (DETP).
- Anaerobic conditions : Persistence >30 days due to reduced microbial activity.
- Methodology : Use isotope-labeled compounds (e.g., ¹⁴C-labeled) in controlled microcosms with LC-MS/MS quantification to track degradation intermediates .
Q. What advanced analytical methods are recommended for detecting trace metabolites of this compound in biological matrices?
- Answer :
- Sample Preparation : Homogenize fecal/plasma samples in 0.1 M phosphate buffer (pH 7.4), followed by solid-phase extraction (C18 columns).
- Derivatization : Alkylate metabolites (e.g., DETP) with pentafluorobenzyl bromide to enhance GC-ECD sensitivity (LOD = 0.1 ppb).
- Validation : Spike-and-recovery tests (85–110% recovery) and cross-validation via HPLC-UV (λ = 254 nm) .
Q. How does structural modification of this compound influence its selectivity toward insect vs. mammalian AChE?
- Answer : Replace the methylthio group with bulkier substituents (e.g., phenylthio) to sterically hinder mammalian AChE binding. Computational docking (AutoDock Vina) shows:
- Insect AChE : ΔG = -9.2 kcal/mol (high affinity).
- Human AChE : ΔG = -6.8 kcal/mol (low affinity).
- Experimental validation : IC₅₀ = 0.8 µM (insect) vs. 120 µM (human), confirming selectivity .
Q. What are the key challenges in designing ecotoxicology studies for this compound?
- Answer :
- Non-target organism toxicity : Use Daphnia magna (EC₅₀ = 0.5 mg/L) and Danio rerio (LC₅₀ = 2.3 mg/L) to assess aquatic toxicity.
- Bioaccumulation : Log P = 1.8 indicates low bioaccumulation potential, but chronic exposure studies (≥28 days) are required to evaluate sublethal effects (e.g., oxidative stress biomarkers like glutathione reductase) .
Methodological Notes
- Safety : No established OSHA exposure limits; use NIOSH Method #5600 for air monitoring and PPE (nitrile gloves, respirators) during synthesis .
- Data Reproducibility : Store samples at -80°C to prevent thiophosphate oxidation. Calibrate GC-MS weekly with certified reference standards (e.g., NIST SRM 1491) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
